molecular formula C15H16BrN3O2 B11137124 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde

Cat. No.: B11137124
M. Wt: 350.21 g/mol
InChI Key: MQHRCWZFGVAEKO-UHFFFAOYSA-N
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Description

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety linked to a piperazine ring through an acetyl group, ending with a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Acetylation: The brominated indole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Piperazine Coupling: The acetylated brominated indole is coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Formylation: Finally, the piperazine derivative is formylated using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The brominated indole moiety may enhance binding affinity to certain targets, while the piperazine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-2-carboxylic acid: Another brominated indole derivative with different functional groups.

    1-(1H-indol-3-yl)ethanone: An indole derivative with an acetyl group but lacking the piperazine and carbaldehyde moieties.

    4-(1H-indol-3-yl)butanoic acid: An indole derivative with a longer carbon chain and a carboxylic acid group.

Uniqueness

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde is unique due to its combination of a brominated indole moiety, an acetyl group, a piperazine ring, and a carbaldehyde functional group. This unique structure may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C15H16BrN3O2/c16-13-1-2-14-12(9-13)3-4-19(14)10-15(21)18-7-5-17(11-20)6-8-18/h1-4,9,11H,5-8,10H2

InChI Key

MQHRCWZFGVAEKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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